molecular formula C15H21N5O2 B2452124 9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714247-99-1

9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2452124
CAS No.: 714247-99-1
M. Wt: 303.366
InChI Key: MZQHGEGDEQFHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H21N5O2 and its molecular weight is 303.366. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactions

The research into purine derivatives like 9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione explores their chemical properties and reactions, particularly their ionisation and methylation. These compounds are categorized based on the presence of hydrogen or methyl groups, affecting their reactivity, including proton loss, methylation at specific positions, and the influence of steric factors on these processes. Such insights are crucial for understanding their chemical behavior and potential applications in designing new compounds with targeted properties (Rahat, Bergmann, & Tamir, 1974).

Synthesis and Derivative Formation

Innovative synthetic routes have been developed to create various derivatives of purine and pyrimidine, demonstrating the flexibility and potential for diverse chemical modifications. For instance, the synthesis of triazolylpyrimido purine diones showcases the integration of triazole rings into the purine structure, offering new avenues for chemical and biological exploration (Simo, Rybár, & Alföldi, 2000).

Crystal Structure Analysis

The crystal structure of purine-pyrimidine complexes provides detailed insights into their molecular arrangements and interactions, including hydrogen bonding patterns. Such studies are foundational for understanding the molecular basis of purine-pyrimidine interactions, with implications for drug design and the study of nucleic acid structure and function (Sobell, 1966).

Biological Implications and Enzyme Inhibition

Purine derivatives have been studied for their potential as enzyme inhibitors, with specific compounds showing inhibitory effects on adenosine deaminase. This enzyme plays a crucial role in purine metabolism, and its inhibition can have therapeutic implications, particularly in conditions where modulating purine levels is beneficial (Schaeffer, Godse, & Liu, 1964).

Anti-inflammatory Activity

Some derivatives exhibit anti-inflammatory properties in preclinical models, suggesting potential applications in developing new anti-inflammatory drugs. Understanding the structure-activity relationships within these purine derivatives can guide the design of compounds with enhanced efficacy and reduced side effects (Kaminski et al., 1989).

Properties

IUPAC Name

9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-18-12-11(13(21)17-15(18)22)20-9-5-8-19(14(20)16-12)10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQHGEGDEQFHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.